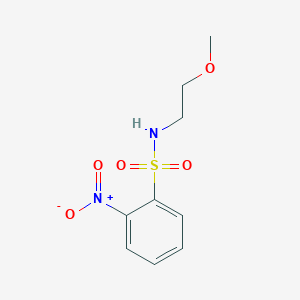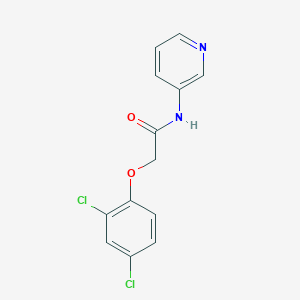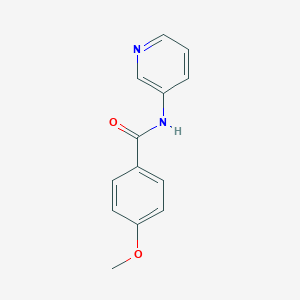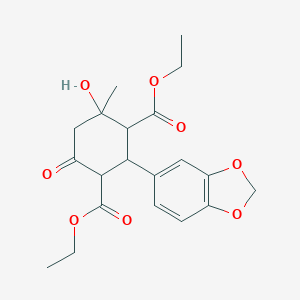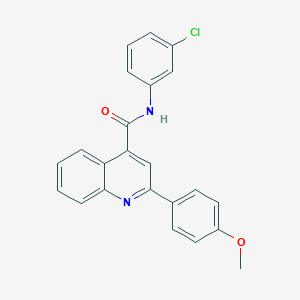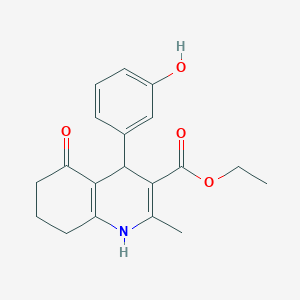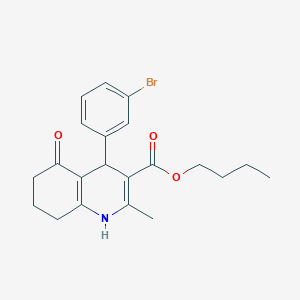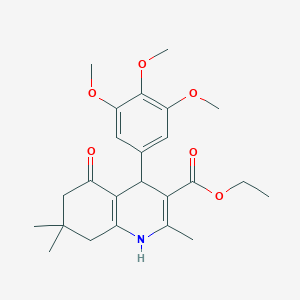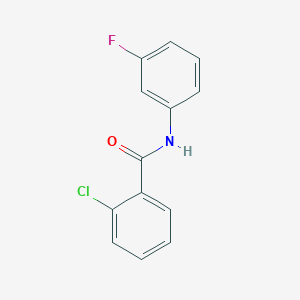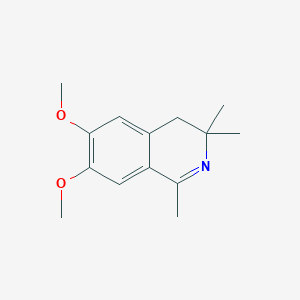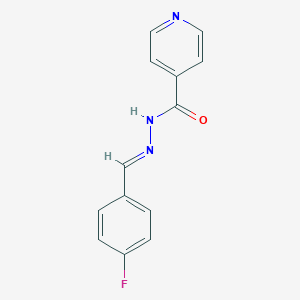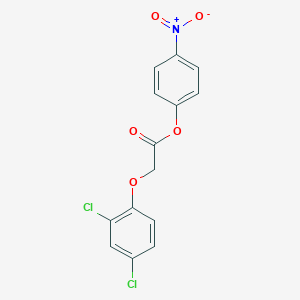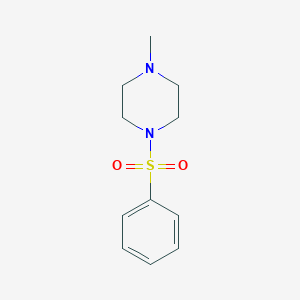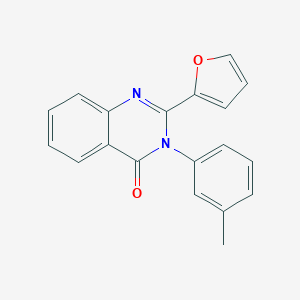![molecular formula C15H24O4 B187639 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 183-07-3](/img/structure/B187639.png)
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane, also known as TOTN, is a cyclic organic compound with a unique spirocyclic structure. TOTN has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to inhibit the activity of matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has several biochemical and physiological effects. In vitro studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its unique spirocyclic structure, which makes it a useful building block for the synthesis of novel materials and polymers. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have potential therapeutic properties, making it a promising candidate for drug development.
One limitation of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for the study of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane. One direction is the development of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing materials and polymers for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane and its potential therapeutic effects. Finally, the synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with higher yields and improved purity would facilitate further research on this promising compound.
Synthesemethoden
The synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for synthesizing 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is the reaction of 2,6-dioxabicyclo[3.3.0]octane with 2,4-pentanedione in the presence of a Lewis acid catalyst. This reaction leads to the formation of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with a yield of up to 60%.
Wissenschaftliche Forschungsanwendungen
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In materials science, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been used as a building block for the synthesis of novel polymers and materials. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing polymers have been shown to have unique mechanical and thermal properties, making them promising candidates for various applications, including drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
183-07-3 |
|---|---|
Produktname |
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane |
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
6,10,16,19-tetraoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C15H24O4/c1-2-6-14(5-1)16-9-13(10-17-14)11-18-15(19-12-13)7-3-4-8-15/h1-12H2 |
InChI-Schlüssel |
WKUZOVQMCZPPGC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
Kanonische SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



